tert-Butyl (4-bromonaphthalen-1-yl)carbamate
Description
tert-Butyl (4-bromonaphthalen-1-yl)carbamate is a brominated naphthalene derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis, particularly in peptide chemistry and drug discovery, where the Boc group protects amines during multi-step reactions. Its synthesis typically involves coupling 4-bromo-1-naphthylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Properties
IUPAC Name |
tert-butyl N-(4-bromonaphthalen-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-8-12(16)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJAGHHFQDXDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937458 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168169-11-7 | |
| Record name | tert-Butyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 4-Bromonaphthalen-1-amine
The most widely reported method involves reacting 4-bromonaphthalen-1-amine with di-tert-butyldicarbonate [(Boc)₂O] in the presence of a base.
Tetrahydrofuran (THF) as Solvent
A high-yielding protocol (95%) uses THF as the solvent and triethylamine as the base.
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Procedure :
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Dissolve 4-bromonaphthalen-1-amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF.
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Add di-tert-butyldicarbonate (1.1 equiv) dropwise at 0°C.
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Warm to room temperature and stir for 16 hours.
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Concentrate under vacuum, then recrystallize from hot hexane to obtain white crystals.
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Key Advantages :
Toluene as Solvent
An alternative approach in toluene at 70°C achieves 64% yield but offers scalability.
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Procedure :
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Combine 4-bromonaphthalen-1-amine and (Boc)₂O (1.0 equiv each) in toluene.
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Reflux for 16 hours.
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Quench with water, extract with ethyl acetate, and dry over MgSO₄.
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Purify via flash chromatography (hexane/ethyl acetate).
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Trade-offs :
Sodium Hydride-Mediated Boc Protection
For moisture-sensitive substrates, sodium hydride (NaH) in THF provides an anhydrous environment:
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Suspend NaH (1.5 equiv) in THF at 0°C.
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Add 4-bromonaphthalen-1-amine (1.0 equiv) and stir for 1 hour.
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Introduce (Boc)₂O (1.1 equiv) and reflux for 5 hours.
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Isolate the product via filtration and wash with heptane.
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Excess NaH ensures complete deprotonation of the amine.
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Requires strict anhydrous conditions to prevent side reactions.
Reaction Optimization and Mechanistic Insights
Role of Bases
Solvent Effects
Temperature and Time
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Room Temperature : 16-hour reactions suffice for complete conversion in THF.
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Elevated Temperatures (70–80°C) : Reduce reaction time to 5–8 hours in toluene or THF.
Purification and Characterization
Recrystallization
Chromatographic Methods
Analytical Data
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¹H NMR (DMSO-d₆) : δ 1.47 (s, 9H, Boc), 7.27–7.81 (m, 6H, naphthalene).
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HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile).
Comparative Analysis of Methods
| Parameter | THF/Triethylamine | Toluene | NaH/THF |
|---|---|---|---|
| Yield (%) | 95 | 64 | 80 |
| Reaction Time (h) | 16 | 16 | 5 |
| Scalability | Moderate | High | Low |
| Purity (%) | >98 | 90 | 95 |
| Cost Efficiency | Medium | High | Low |
Key Takeaways :
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THF/triethylamine offers the best balance of yield and purity for research-scale synthesis.
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Toluene-based methods are preferred for industrial applications due to lower solvent costs.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-bromonaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Scientific Research Applications
Chemical Synthesis
Overview
tert-Butyl (4-bromonaphthalen-1-yl)carbamate serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for synthesizing complex molecules.
Key Reactions
The compound can undergo several types of reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the formation of new compounds.
- Friedländer-Type Condensation : It is utilized in synthesizing benzoquinoline derivatives, which are important in pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Various naphthalene derivatives |
| Friedländer Condensation | Formation of benzoquinoline derivatives | Benzoquinoline compounds |
Medicinal Chemistry
Therapeutic Applications
In medicinal chemistry, this compound is employed in the synthesis of potential therapeutic agents. Its derivatives have been explored for their inhibitory effects on biological pathways, making them candidates for drug development.
Case Study: Synthesis of Inhibitors
Recent studies have highlighted the role of this compound in developing inhibitors for β-lactamase enzymes. These inhibitors are crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .
Material Science
Advanced Materials Development
The compound finds applications in creating advanced materials, including polymers and coatings. Its ability to act as an intermediate in dye and pigment production also highlights its industrial relevance.
Table 2: Applications in Material Science
| Application Type | Description | Example Use |
|---|---|---|
| Polymer Synthesis | Used as a monomer or additive | Specialty polymers |
| Dye Production | Acts as an intermediate for dyes | Textile and plastic industries |
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromonaphthalen-1-yl)carbamate involves its interaction with specific molecular targets, depending on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules . In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity to achieve desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure—a naphthalene ring with bromine and Boc-protected amine—is modified in analogs to alter reactivity, solubility, or biological activity. Key analogs and their distinguishing features are summarized below:
Table 1: Structural Analogs of tert-Butyl (4-Bromonaphthalen-1-yl)carbamate
Key Observations :
- Aromatic vs.
- Substituent Position : Bromine at the 4-position on naphthalen-1-yl (as in the parent compound) optimizes steric accessibility for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) compared to ortho- or meta-substituted analogs .
- Linker Flexibility : A methylene spacer (as in 41v ) increases conformational flexibility, which may improve solubility but reduce crystallinity .
Table 2: Reaction Performance of Selected Analogs
Biological Activity
tert-Butyl (4-bromonaphthalen-1-yl)carbamate is an organic compound with the molecular formula CHBrNO and a molecular weight of 322.2 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing therapeutic agents and its involvement in various chemical reactions.
The synthesis of this compound typically involves the reaction of 4-bromonaphthalen-1-amine with di-tert-butyl dicarbonate in the presence of a base, usually in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity. The compound can undergo various reactions, including substitution reactions where the bromine atom can be replaced by other nucleophiles, and oxidation-reduction reactions.
The biological activity of this compound is closely linked to its ability to interact with specific molecular targets. It is primarily utilized in medicinal chemistry for synthesizing potential therapeutic agents that act as inhibitors or modulators of various biological pathways. The bromine substituent enhances its reactivity compared to other halogenated naphthalene derivatives, allowing for diverse applications in drug development.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, related carbamate prodrugs have shown efficacy in vivo against tumor models, suggesting that the release of active drug forms from these compounds can lead to potent cytotoxic effects against cancer cells . The stability and slow release characteristics of such compounds may contribute to their effectiveness, allowing for sustained therapeutic action over time.
Case Studies and Research Findings
A variety of studies have explored the biological implications of compounds related to this compound:
- Antitumor Efficacy : In vivo studies demonstrated that certain carbamate derivatives exhibited productive antitumor activity across a wide dose range, with some achieving long-term cures in animal models . This suggests a potential for clinical applications in cancer treatment.
- Mechanistic Insights : Research has focused on understanding how these compounds inhibit specific enzymes or pathways relevant to tumor growth. For example, dual inhibitors targeting metabolic pathways have been developed, showcasing how structural modifications can enhance biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at various positions on the naphthalene ring significantly affect biological activity. For example, substituents like -OCF at specific positions have been found to maintain or enhance inhibitory activity against key targets involved in cancer metabolism .
Comparative Analysis
To further elucidate the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| This compound | Bromine substitution | Moderate antitumor activity |
| tert-Butyl (4-chloronaphthalen-1-yl)carbamate | Chlorine substitution | Lower potency than brominated analog |
| tert-Butyl (4-fluoronaphthalen-1-yl)carbamate | Fluorine substitution | Similar activity profile but less stable |
| tert-Butyl (4-iodonaphthalen-1-yl)carbamate | Iodine substitution | Enhanced lipophilicity but reduced reactivity |
Q & A
Q. How does the bromine substituent affect the compound’s utility in synthesizing polycyclic heteroaromatics?
- Methodology : Exploit bromine as a directing group in cyclization (e.g., Heck reaction to form fused rings). Compare reactivity with non-brominated analogs via kinetic profiling. Use Pd-NHC catalysts for enhanced selectivity .
Key Notes
- Contradictions : Some SDS () report “no known hazards,” while structurally similar compounds () warn of sensitization risks. Assume precautionary handling until compound-specific data is available.
- Advanced Tools : SHELX programs () and DFT modeling are critical for structural/mechanistic studies.
- Ethical Compliance : Adhere to institutional waste protocols (Section 13 of ) and avoid in vivo use without full toxicological profiling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
